1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, indole itself can be synthesized in a laboratory using various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound such as an aldehyde or ketone, followed by cyclization1.Chemical Reactions Analysis
Indole is known to readily undergo electrophilic substitution, a reaction where an electrophile replaces a hydrogen atom in an aromatic system3. This is due to the presence of a high electron density in the pyrrole ring of the indole structure3.
Physical And Chemical Properties Analysis
Indole is a solid at room temperature and has a strong, unpleasant odor. It’s soluble in alcohol and ether, and slightly soluble in water1. The exact physical and chemical properties of your compound would depend on its specific structure and the functional groups it contains.Scientific Research Applications
In Vitro Activity and Interaction with Serotonin Transporters and Receptors
The compound demonstrated significant inhibitory activity on serotonin (5-HT) uptake in rat cortical synaptosomes, implying potential efficacy as an antidepressant. Additionally, it showed antagonist properties at 5-HT(1B), 5-HT(1D), 5-HT(2A), and 5-HT(2B) receptors, suggesting a broader spectrum of interaction with serotonin system components. The potential for an earlier onset of antidepressant efficacy compared to selective serotonin uptake inhibitors was noted, primarily due to its multifaceted interaction with serotonin receptors and transporters (Pullar et al., 2001).
Serotonin Transporter and Receptor Interactions in Pulmonary Arteries
The compound's multifunctionality was also evident in its role in pulmonary arterial interactions involving the serotonin transporter and receptors. It was the most potent inhibitor of 5-HT-induced vasoconstriction in pulmonary arteries, showcasing its potential for therapeutic application in conditions like pulmonary hypertension. The compound's dual functionality as a 5-HT1B receptor/SERT antagonist presents a unique mechanism, possibly offering a novel approach to managing pulmonary vascular conditions (Morecroft et al., 2005).
Serotonin 5-HT2 Receptor Antagonism and Indole Derivatives
Exploration into substituted 3-(4-fluorophenyl)-1H-indoles, closely related to the chemical structure , revealed their potent antagonism at serotonin 5-HT2 receptors. These findings illuminate the compound's potential utility in neuropsychiatric disorders where serotonin modulation is key. The detailed structural-activity relationships in this study highlight the importance of specific substituents and their positions, offering insights into designing compounds with targeted receptor activity (Andersen et al., 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Indole itself is considered harmful if swallowed or inhaled, and can cause skin and eye irritation1. However, the safety profile of your compound could be different.
Future Directions
Research into indole and its derivatives is ongoing, with many potential applications in pharmaceuticals and materials science. Future research directions could include the synthesis of new indole derivatives, investigation of their biological activities, and development of practical applications2.
Please note that this information is based on the general properties of indole and its common derivatives, and may not apply to your specific compound. For detailed information, please refer to the specific literature and safety data sheets of the compound. If the compound is novel or not widely studied, experimental studies may be needed to determine its properties and potential applications.
properties
IUPAC Name |
1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLYAPLTMMCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438426 | |
Record name | LY 393558 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide | |
CAS RN |
271780-64-4 | |
Record name | LY 393558 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.